(2-Amino-3-chlorophenyl)methanol (CAS 61487-25-0): A Comprehensive Technical Guide for Advanced Synthesis
(2-Amino-3-chlorophenyl)methanol (CAS 61487-25-0): A Comprehensive Technical Guide for Advanced Synthesis
(2-Amino-3-chlorophenyl)methanol , a key building block in contemporary medicinal chemistry, offers a unique combination of reactive functional groups—a primary amine, a primary alcohol, and a halogenated aromatic ring. This trifecta of functionalities makes it a versatile precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its role in the creation of CGRP-receptor antagonists and PI3K inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2-Amino-3-chlorophenyl)methanol is crucial for its effective use in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 61487-25-0 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Light-yellow to yellow powder or crystals | [3] |
| Melting Point | 107-109 °C | [4] |
| Boiling Point | 296.283 °C at 760 mmHg | [5] |
| Density | 1.341 g/cm³ | [5] |
| Flash Point | 132.987 °C | [5] |
| Solubility | Soluble in DMSO.[6] General solubility behavior of amino alcohols suggests solubility in polar organic solvents like methanol and ethanol, with limited solubility in water and non-polar solvents.[7] | |
| IUPAC Name | (2-Amino-3-chlorophenyl)methanol | [1] |
Synthesis and Mechanistic Considerations
The primary and most efficient synthesis of (2-Amino-3-chlorophenyl)methanol involves the reduction of 2-amino-3-chlorobenzoic acid.
Primary Synthetic Route: Reduction of 2-Amino-3-chlorobenzoic Acid
This method is favored for its high yield and relatively straightforward procedure. The choice of a powerful reducing agent like lithium aluminum hydride (LAH) is critical due to the stability of the carboxylic acid functional group.
Reaction Scheme:
Caption: Reduction of 2-amino-3-chlorobenzoic acid to (2-amino-3-chlorophenyl)methanol.
Detailed Experimental Protocol:
-
Reaction Setup: A solution of lithium aluminum hydride (1 M in THF, 2.4 equivalents) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C. Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve LAH and the starting material, and its inertness under the reaction conditions.
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Addition of Starting Material: A solution of 2-amino-3-chlorobenzoic acid (1 equivalent) in THF is added dropwise to the LAH solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure is designed to safely decompose the excess LAH and precipitate the aluminum salts, making them easy to filter.
-
Purification: The resulting suspension is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the target compound in high yield (typically >90%).[1]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Carboxylic acids are generally resistant to reduction. Strong hydride donors like LAH are necessary for this transformation. Weaker reducing agents like sodium borohydride are typically not effective.
-
Solvent: Anhydrous aprotic solvents like THF are essential for reactions involving LAH, as it reacts violently with protic solvents like water and alcohols.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the reaction of the highly reactive LAH with atmospheric moisture and oxygen.
-
Quenching Procedure: The specific sequence of adding water, aqueous base, and then water (Fieser work-up) is a standard and safe method for quenching LAH reactions, resulting in a granular precipitate that is easily filtered.
Reactivity Profile
The reactivity of (2-Amino-3-chlorophenyl)methanol is dictated by the interplay of its three functional groups. The nucleophilic amino group, the versatile primary alcohol, and the electronically modified aromatic ring provide multiple avenues for chemical modification.
-
Amino Group: The amino group is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization. Its ortho position to the hydroxymethyl group can be exploited for the synthesis of heterocyclic systems.
-
Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[8] It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or it can be etherified or esterified.
-
Aromatic Ring: The chlorine atom deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. The amino group is a strong activating group, also directing to the ortho and para positions. This interplay of electronic effects can be utilized for selective functionalization of the aromatic ring.
Applications in Drug Discovery
(2-Amino-3-chlorophenyl)methanol is a valuable intermediate in the synthesis of several classes of therapeutic agents.
CGRP-Receptor Antagonists for Migraine Treatment
Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs used for the acute treatment of migraine.[9] (2-Amino-3-chlorophenyl)methanol serves as a key precursor for the synthesis of the core structures of some of these antagonists.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of CGRP antagonists.
PI3K Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[10][11] (2-Amino-3-chlorophenyl)methanol has been utilized as a starting material for the synthesis of novel PI3K inhibitors.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of (2-Amino-3-chlorophenyl)methanol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 5.0 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 6.63 (t, J = 5.2 Hz, 1H), 4.69 (s, 2H).[1] The singlet at 4.69 ppm corresponds to the two protons of the methylene group. The aromatic protons appear as a doublet and a triplet, characteristic of the substitution pattern.
-
¹³C NMR: The 13C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
2. High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for purity assessment.
Proposed HPLC Method:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹
-
C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹
Safety and Handling
(2-Amino-3-chlorophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated area.[4]
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Toxicological Data:
Conclusion
(2-Amino-3-chlorophenyl)methanol is a strategically important building block in medicinal chemistry and organic synthesis. Its unique combination of functional groups, coupled with its accessibility through a high-yielding synthetic route, makes it a valuable precursor for the development of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.
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